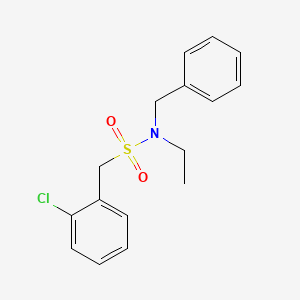![molecular formula C14H21NO2S2 B5594429 (3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)
(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, including condensation, reduction, and functional group transformation. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy, demonstrating the complex synthetic routes often required for such molecules (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and properties. X-ray crystallography and spectroscopic methods, such as NMR and IR, are fundamental for determining the structure. For instance, the crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been elucidated, providing insights into the molecular arrangements and interactions within the crystal lattice (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Chemical reactivity is influenced by the molecule's functional groups and molecular structure. Detailed analyses, including quantum chemical calculations and spectroscopic evaluations, help understand the compound's behavior in chemical reactions. The compound and its dimer have been extensively studied, revealing insights into intra- and intermolecular interactions, charge transfer, and reactivity (Singh et al., 2013).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for applications in material science and pharmacology. Studies on similar molecules have provided detailed insights through experimental and theoretical approaches, highlighting the importance of molecular design on physical characteristics.
Chemical Properties Analysis
Chemical properties encompass reactivity towards various reagents, stability, and pH-dependent behavior. Detailed studies on molecules like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate illustrate the comprehensive analysis required to fully understand these aspects (Minga, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Research has focused on synthesizing and analyzing the crystal structures of compounds with similar thienyl groups, demonstrating the interest in understanding the structural properties of such compounds for potential applications in materials science and molecular engineering (Wawrzycka-Gorczyca & Siwek, 2011).
Molecular Structure and Dynamics : Studies involving compounds with ethoxycarbonylthiolane structures have explored their tautomeric forms and structural dynamics, indicating the relevance of these characteristics in chemical reactivity and potential pharmaceutical applications (Duus, 1989).
Electronic and Optical Properties
- Conductive Properties : The research into derivatives of thiophene and ethylenedioxythiophene shows interest in their conductive properties, suggesting applications in the field of organic electronics and photovoltaics (Rapta et al., 2012).
Catalytic and Chemical Reactivity
Catalytic Activity : The development of chiral amino alcohol ligands for catalysis highlights the potential of similar compounds in asymmetric synthesis and catalytic processes, offering a path for the synthesis of enantioselective compounds (Vidal‐Ferran et al., 1998).
Organocatalysis : The organo-catalyzed ring-opening polymerization of derivatives indicates potential applications in polymer science, particularly in the synthesis of biodegradable polymers from naturally occurring amino acids (Thillaye du Boullay et al., 2010).
Eigenschaften
IUPAC Name |
(5-ethylsulfanylthiophen-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-4-18-12-6-5-11(19-12)13(16)15-8-7-14(3,17)10(2)9-15/h5-6,10,17H,4,7-9H2,1-3H3/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAXRJIGYNOBJQ-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)N2CCC(C(C2)C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(S1)C(=O)N2CC[C@]([C@@H](C2)C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)
![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)
![8-[(3'-methoxy-3-biphenylyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5594384.png)
![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)
![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)
![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)